molecular formula C21H40GdN4O15 B585902 Gadopentetate Monomeglumine CAS No. 92923-57-4

Gadopentetate Monomeglumine

货号: B585902
CAS 编号: 92923-57-4
分子量: 745.814
InChI 键: JNUAARWESXPZKG-BMWGJIJESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Gadopentetate monomeglumine is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a complex of gadolinium with diethylenetriamine pentaacetic acid (DTPA) and meglumine. This compound enhances the visibility of internal structures in MRI by altering the relaxation times of tissues where it accumulates .

作用机制

Target of Action

Gadopentetate Monomeglumine, also known as Gadopentetic acid, is primarily used as a contrast agent in Magnetic Resonance Imaging (MRI). Its primary targets are the protons in the body’s tissues .

Mode of Action

The mode of action of this compound is based on the behavior of protons when placed in a strong magnetic field, which is interpreted and transformed into images by magnetic resonance (MR) instruments . When placed in a magnetic field, this compound shortens the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), this compound enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .

Biochemical Pathways

Instead, it influences the magnetic properties of water protons in the body, thereby enhancing the contrast in MRI scans .

Pharmacokinetics

The pharmacokinetics of intravenously administered this compound in normal subjects conforms to a two-compartment open model with mean distribution and elimination half-lives . Gadopentetate is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection .

Result of Action

The result of this compound’s action is the enhancement of the contrast in MRI scans. This allows for better visualization of lesions with abnormal vascularity in the brain, spine, and associated tissues, as well as lesions with abnormal vascularity in the head, neck, and body .

生化分析

Biochemical Properties

Gadopentetate Monomeglumine plays a significant role in biochemical reactions. It interacts with protons when placed in a strong magnetic field, which is interpreted and transformed into images by MRI instruments . The images are primarily based on proton density and proton relaxation dynamics .

Cellular Effects

This compound has been reported to cause both acute and lasting neurotoxic effects when administered in high doses in a rat model . It can also cause serious side effects including hives, difficulty breathing, swelling of the face, lips, tongue, or throat, burning, itching, swelling, scaling, and tightening or hardening of the skin, muscle weakness, joint stiffness in arms, legs, or feet, deep bone pain in ribs or hips, trouble moving, skin redness or discoloration, little or no urinating, painful or difficult urination, swelling in feet or ankles, tiredness, shortness of breath, and swelling, bruising, redness, itching, burning, or skin changes where the injection was given .

Molecular Mechanism

The molecular mechanism of this compound is based on its paramagnetic property, which reduces the T1 and T2 relaxation times in tissues where it accumulates . In the central nervous system (CNS), this compound enhances visualization of normal tissues that lack a blood-brain barrier, such as the pituitary gland and the meninges .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to cause both acute and lasting neurotoxic effects . The intrathecal dose of 5 mmol/g brain used in a rat model is equivalent to a dose of 5 mmol/kg body weight, and so the brain shows exactly the same tolerance threshold as the whole body .

Dosage Effects in Animal Models

In animal models, high doses of this compound have been reported to cause both acute and lasting neurotoxic effects . The intrathecal dose of 5 mmol/g brain used in a rat model is equivalent to a dose of 5 mmol/kg body weight, and so the brain shows exactly the same tolerance threshold as the whole body .

Metabolic Pathways

This compound is exclusively eliminated in the urine with 83 ± 14% (mean ± SD) of the dose excreted within 6 hours and 91 ± 13% (mean ± SD) by 24 hours, post-injection . It does not undergo any detectable biotransformation or decomposition .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is usually administered as a salt of a complex of gadolinium with DTPA . When placed in a magnetic field, this compound shortens the T1 and T2 relaxation times in tissues where it accumulates .

Subcellular Localization

Given its role as a contrast agent in MRI, it is likely to be distributed throughout the cell where it interacts with protons to enhance the visualization of tissues .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of gadopentetate monomeglumine involves the complexation of gadolinium ions with diethylenetriamine pentaacetic acid (DTPA) in the presence of meglumine. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the complex. The process involves the following steps:

  • Dissolution of gadolinium oxide in hydrochloric acid to form gadolinium chloride.
  • Neutralization of the solution with sodium hydroxide.
  • Addition of diethylenetriamine pentaacetic acid to the gadolinium chloride solution.
  • Adjustment of pH to facilitate complex formation.
  • Addition of meglumine to stabilize the complex.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process is carried out in stainless steel reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its composition and purity .

化学反应分析

Types of Reactions: Gadopentetate monomeglumine primarily undergoes complexation reactions. It is relatively stable and does not readily participate in oxidation, reduction, or substitution reactions under normal physiological conditions.

Common Reagents and Conditions:

    Complexation: Involves gadolinium ions and diethylenetriamine pentaacetic acid in the presence of meglumine.

    Stabilization: Achieved by adjusting pH and using stabilizing agents like meglumine.

Major Products: The primary product of these reactions is the this compound complex, which is used as a contrast agent in MRI .

科学研究应用

Diagnostic Imaging

Gadopentetate monomeglumine is primarily utilized for diagnostic purposes in MRI:

  • Brain Imaging : It is effective in identifying lesions associated with abnormal vascularity or those that disrupt the blood-brain barrier. This application is crucial for diagnosing conditions such as tumors, multiple sclerosis, and vascular malformations .
  • Spinal Imaging : The compound enhances visualization of spinal lesions and abnormalities, aiding in the diagnosis of conditions like herniated discs and spinal tumors .

Safety and Efficacy Studies

Numerous clinical trials have assessed the safety and efficacy of this compound:

  • A study involving 1,068 patients reported that 19.9% experienced minor adverse reactions, with no significant long-term effects noted on hematologic or biochemical parameters .
  • The compound has been shown to have a high degree of safety and tolerance, making it a preferred choice among radiologists for MRI contrast enhancement .

Adverse Reactions

While generally safe, there are documented cases of serious adverse reactions:

  • A notable case involved a patient who experienced cardiac arrest shortly after receiving this compound. The patient was treated successfully using extracorporeal membrane oxygenation (ECMO), highlighting the importance of monitoring for potential allergic reactions during administration .

Gadolinium Deposition

Research indicates that repeated use of gadolinium-based contrast agents can lead to gadolinium deposition in brain tissues. Although the clinical significance remains unclear, it underscores the need for careful patient selection and monitoring during repeated imaging sessions .

Comparative Analysis of Gadolinium-Based Contrast Agents

PropertyThis compoundOther Gadolinium Agents
Relaxivity (r1)4.1 ± 0.2 L/(mmol·sec)Varies
Relaxivity (r2)4.6 ± 0.8 L/(mmol·sec)Varies
Excretion>80% within 6 hoursVaries
Adverse Reaction Rate~19.9%Varies
Gadolinium Deposition RiskDocumentedDocumented

相似化合物的比较

  • Gadoterate meglumine
  • Gadobutrol
  • Gadoteridol
  • Gadodiamide

Comparison: Gadopentetate monomeglumine is unique due to its specific complexation with diethylenetriamine pentaacetic acid and meglumine, which provides stability and enhances its effectiveness as a contrast agent. Compared to other gadolinium-based contrast agents, it has a well-established safety profile and is widely used in clinical practice. Its paramagnetic properties and ability to enhance MRI images make it a valuable tool in medical diagnostics .

生物活性

Gadopentetate monomeglumine, commonly known as gadopentetate dimeglumine (Gd-DTPA), is a gadolinium-based contrast agent (GBCA) widely used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. This article explores its biological activity, focusing on its pharmacokinetics, potential neurotoxicity, and clinical case studies.

Pharmacokinetics and Retention Profiles

Gadopentetate is a linear GBCA that has been extensively studied for its retention characteristics in various biological contexts. A study involving a murine model of multiple sclerosis demonstrated that repeated administration of gadopentetate led to significant retention of gadolinium in inflamed brain tissues compared to healthy controls. Specifically, the retention levels in the deep cerebellar nuclei were reported as follows:

ConditionGd Retention (μM)
EAE (Experimental Autoimmune Encephalomyelitis)55.06 ± 0.16
Healthy Control (HC)30.44 ± 4.43

This study indicated that neuroinflammation facilitates increased gadolinium retention, with elevated levels observed up to 40 days post-administration. In contrast, the macrocyclic GBCA gadobutrol showed a more rapid clearance from inflamed tissues, suggesting differences in their biological behaviors under pathological conditions .

Neurotoxicity Concerns

Research also highlights potential neurotoxic effects associated with gadopentetate. In an ex vivo study using living brain tissue slices, elevated cell death rates were observed following exposure to gadopentetate, while no such effects were noted with gadobutrol at similar concentrations. This raises concerns about the safety profile of gadopentetate in patients with neurological disorders, particularly those with existing inflammation .

Clinical Case Studies

A notable clinical case involved a patient who experienced cardiac arrest shortly after receiving an intravenous injection of gadopentetate during an MRI procedure. The patient exhibited symptoms such as nausea and chest tightness, progressing to ventricular fibrillation and requiring veno-arterial extracorporeal membrane oxygenation (ECMO) for stabilization. This incident underscores the potential for severe allergic reactions or anaphylaxis associated with gadopentetate administration, although such events are rare .

Summary of Adverse Reactions from Clinical Trials

A comprehensive safety assessment involving over 1,000 patients revealed that approximately 19.9% experienced one or more adverse reactions after receiving gadopentetate. Most reactions were minor and transient; however, there was a notable incidence of allergic reactions leading to severe outcomes in some cases . The following table summarizes the types of adverse reactions reported:

Reaction TypeFrequency (%)
Minor reactions15.0
Severe allergic reactions0.3
Cardiac events<0.1

属性

CAS 编号

92923-57-4

分子式

C21H40GdN4O15

分子量

745.814

IUPAC 名称

2-[bis[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid;gadolinium;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C14H23N3O10.C7H17NO5.Gd/c18-10(19)5-15(1-3-16(6-11(20)21)7-12(22)23)2-4-17(8-13(24)25)9-14(26)27;1-8-2-4(10)6(12)7(13)5(11)3-9;/h1-9H2,(H,18,19)(H,20,21)(H,22,23)(H,24,25)(H,26,27);4-13H,2-3H2,1H3;/t;4-,5+,6+,7+;/m.0./s1

InChI 键

JNUAARWESXPZKG-BMWGJIJESA-N

SMILES

CNCC(C(C(C(CO)O)O)O)O.C(CN(CC(=O)O)CC(=O)O)N(CCN(CC(=O)O)CC(=O)O)CC(=O)O.[Gd]

同义词

N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycinato(5-)]gadolinate(2-) Dihydrogen, compd. with 1-Deoxy-1-(methylamino)-D-glucitol;  N,N-Bis[2-[bis(carboxymethyl)amino]ethyl]glycine Gadolinium Complex

产品来源

United States
Customer
Q & A

Q1: What makes gadopentetate monomeglumine suitable for creating multimodal imaging agents?

A1: this compound is a gadolinium-based contrast agent commonly used in magnetic resonance imaging (MRI). Its structure makes it a unique precursor for developing multimodal imaging agents because it serves as both a source of carbon and gadolinium (Gd3+) ions [, ]. This dual functionality allows for the one-step synthesis of carbon quantum dots (CQDs) doped with Gd3+ chelates.

Q2: What are the advantages of using these gadolinium-doped carbon quantum dots (Gd(III)/CQDs) as imaging agents?

A2: The Gd(III)/CQDs demonstrate potential as multimodal imaging agents due to their combined magnetic resonance and fluorescence properties [, ]. These nanoparticles exhibit a good magnetic resonance response, making them detectable by MRI. Simultaneously, they possess photoluminescence properties, allowing for fluorescence imaging (FI). This combined modality offers the potential for more comprehensive and sensitive diagnostic imaging.

Q3: Are there any challenges in utilizing this compound for synthesizing these imaging agents?

A3: One challenge lies in optimizing the synthesis conditions to control the properties of the resulting Gd(III)/CQDs. Research indicates that pyrolysis temperature significantly influences the carbonization degree of the precursor, impacting the quantum yield and Gd3+ content of the final product []. For instance, temperatures exceeding 350°C during pyrolysis can negatively affect the desired properties of the Gd(III)/CQDs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。